(2S)-6-Amino-2-hydroxyhexanoic acid
Overview
Description
(2S)-6-Amino-2-hydroxyhexanoic acid: is an organic compound with the molecular formula C6H13NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a derivative of lysine, an essential amino acid, and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-6-Amino-2-hydroxyhexanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with lysine, which undergoes a series of chemical reactions to introduce the hydroxyl group at the second carbon position.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-6-Amino-2-hydroxyhexanoic acid can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a keto acid.
Reduction: The compound can also be reduced to form various derivatives, such as amino alcohols.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: (2S)-6-Amino-2-hydroxyhexanoic acid is used as a building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of amino acids and their derivatives in biological systems.
Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for various specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-6-Amino-2-hydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Lysine: The parent compound from which (2S)-6-Amino-2-hydroxyhexanoic acid is derived.
Hydroxylysine: Another derivative of lysine with hydroxyl groups at different positions.
Aminocaproic Acid: A similar compound with a different arrangement of functional groups.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-6-amino-2-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDTFLISAWJHG-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
255043-11-9 | |
Record name | Poly[α-(4-aminobutyl)-L-glycolic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=255043-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00432160 | |
Record name | (2S)-6-Amino-2-hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42491-84-9 | |
Record name | (2S)-6-Amino-2-hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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